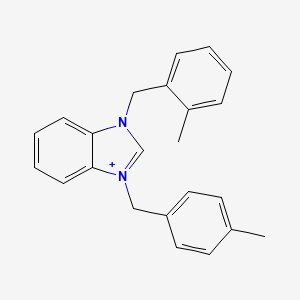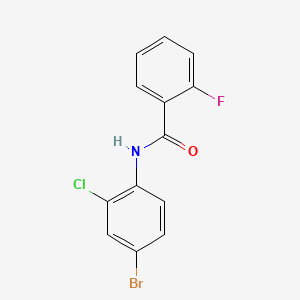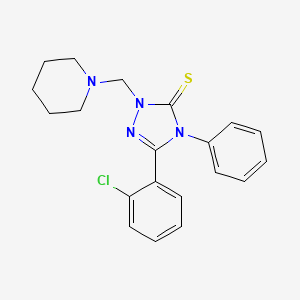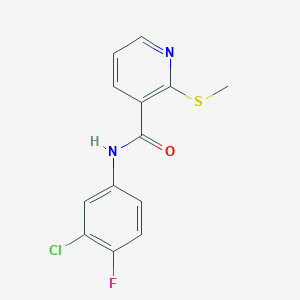
1-(2-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of 1-(2-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylbenzyl chloride and 4-methylbenzyl chloride.
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 2-methylbenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the benzyl positions using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield benzimidazole and benzyl alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its benzimidazole core.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and coordination complexes.
作用機序
The mechanism of action of 1-(2-methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA, proteins, and enzymes, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:
1-(2-Chlorobenzyl)-3-(4-chlorobenzyl)-3H-benzimidazol-1-ium: This compound features chlorobenzyl groups instead of methylbenzyl groups, which may alter its chemical properties and biological activity.
1-(2-Methoxybenzyl)-3-(4-methoxybenzyl)-3H-benzimidazol-1-ium: The presence of methoxy groups can influence the compound’s solubility and reactivity.
1-(2-Nitrobenzyl)-3-(4-nitrobenzyl)-3H-benzimidazol-1-ium:
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity, solubility, and biological activity compared to other benzimidazole derivatives.
特性
分子式 |
C23H23N2+ |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
1-[(2-methylphenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-3-ium |
InChI |
InChI=1S/C23H23N2/c1-18-11-13-20(14-12-18)15-24-17-25(23-10-6-5-9-22(23)24)16-21-8-4-3-7-19(21)2/h3-14,17H,15-16H2,1-2H3/q+1 |
InChIキー |
YBFFUENMXOPNFX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[N+]2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365432.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)

![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)


![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)
![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
